KRCA-0008

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KRCA 0008 es un inhibidor potente y selectivo de la quinasa del linfoma anaplásico y la quinasa 1 asociada a Cdc42 activada. Este compuesto ha demostrado un potencial significativo en la investigación del cáncer, particularmente en la focalización de cánceres que exhiben sobreexpresión o mutaciones de la quinasa del linfoma anaplásico. KRCA 0008 se ha estudiado por su eficacia en la inhibición de la proliferación celular, la inducción de la apoptosis y la afectación de la progresión del ciclo celular en varias líneas celulares cancerosas .

Aplicaciones Científicas De Investigación

KRCA 0008 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: KRCA 0008 se estudia ampliamente por su potencial en el tratamiento de cánceres que sobreexpresan la quinasa del linfoma anaplásico. .

Estudios bioquímicos: KRCA 0008 se utiliza para estudiar las vías bioquímicas que involucran la quinasa del linfoma anaplásico y la quinasa 1 asociada a Cdc42 activada. .

Desarrollo de fármacos: KRCA 0008 sirve como un compuesto líder para el desarrollo de nuevos fármacos que se dirigen a la quinasa del linfoma anaplásico y la quinasa 1 asociada a Cdc42 activada. .

Mecanismo De Acción

KRCA 0008 ejerce sus efectos inhibiendo selectivamente la quinasa del linfoma anaplásico y la quinasa 1 asociada a Cdc42 activada. El mecanismo implica:

Unión a los dominios de quinasa: KRCA 0008 se une a los dominios de quinasa de la quinasa del linfoma anaplásico y la quinasa 1 asociada a Cdc42 activada, evitando su activación.

Inhibición de la señalización descendente: Al inhibir estas quinasas, KRCA 0008 interrumpe las vías de señalización descendente como STAT3, Akt y ERK1/2, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis

Arresto del ciclo celular: KRCA 0008 induce el arresto del ciclo celular G0/G1 en las células cancerosas, inhibiendo aún más su crecimiento

Análisis Bioquímico

Biochemical Properties

KRCA-0008 interacts with the enzymes ALK and Ack1, with IC50 values of 12 and 4 nM respectively . It has shown to be more potent against various ALK mutants, including L1196M, C1156Y, F1174L, and R1275Q . These interactions play a crucial role in its biochemical properties.

Cellular Effects

This compound has been observed to have significant effects on various types of cells. It strongly suppresses the proliferation and survival of NPM-ALK-positive ALCL cells . It influences cell function by inducing G0/G1 cell cycle arrest and apoptosis by blocking downstream signals including STAT3, Akt, and ERK1/2 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ALK and Ack1 enzymes. It inhibits these enzymes, thereby blocking downstream signals including STAT3, Akt, and ERK1/2 . This leads to G0/G1 cell cycle arrest and apoptosis in NPM-ALK-positive ALCL cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It continues to inhibit ALK and Ack1, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 25 and 50 mg/kg, administered orally twice a day for two weeks, it significantly inhibited tumor growth in ALK-positive Karpas-299 xenograft models .

Metabolic Pathways

Its interaction with ALK and Ack1 enzymes suggests that it may influence pathways involving these enzymes .

Transport and Distribution

Given its molecular structure and its interactions with ALK and Ack1, it is likely to be distributed wherever these enzymes are present .

Subcellular Localization

Given its interactions with ALK and Ack1, it is likely to be localized wherever these enzymes are present within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KRCA 0008 implica múltiples pasos, incluida la formación del núcleo de pirimidina y la funcionalización posterior. Los pasos clave incluyen:

Formación del núcleo de pirimidina: El núcleo de pirimidina se sintetiza mediante una reacción de condensación entre aminas y aldehídos adecuados en condiciones controladas.

Funcionalización: El núcleo de pirimidina se funcionaliza luego con varios sustituyentes, incluidos los grupos metoxi y piperazina, mediante reacciones de sustitución nucleofílica.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza

Métodos de producción industrial

La producción industrial de KRCA 0008 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica:

Optimización de las condiciones de reacción: Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para la escalabilidad.

Uso de catalizadores: Se emplean catalizadores para aumentar la eficiencia de la reacción y el rendimiento.

Procesos automatizados: Los procesos de síntesis y purificación automatizados se utilizan para garantizar la coherencia y el alto rendimiento

Análisis De Reacciones Químicas

Tipos de reacciones

KRCA 0008 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: KRCA 0008 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en KRCA 0008.

Sustitución: Las reacciones de sustitución nucleofílica son comunes en la funcionalización de KRCA 0008

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan en reacciones de sustitución

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de KRCA 0008 con grupos funcionales modificados, que se pueden utilizar para la investigación y el desarrollo adicionales .

Comparación Con Compuestos Similares

KRCA 0008 se compara con otros compuestos similares, como:

KRCA 0080: Un derivado de KRCA 0008 con un grupo trifluorometil en lugar de un grupo cloruro.

Crizotinib: Un inhibidor conocido de la quinasa del linfoma anaplásico utilizado en entornos clínicos.

KRCA 0008 destaca por su alta selectividad y potencia, lo que lo convierte en un compuesto valioso para la investigación del cáncer y el desarrollo de fármacos .

Propiedades

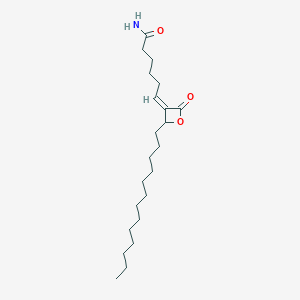

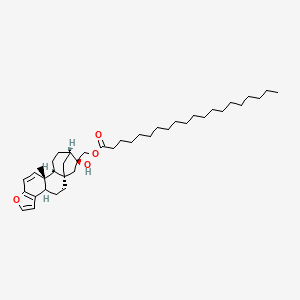

IUPAC Name |

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDIRJCYNAWBOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37ClN8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of KRCA-0008?

A1: this compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). [, ] ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. By inhibiting ALK, this compound disrupts the signaling pathways that drive the proliferation of cancer cells, particularly in ALK-positive cancers. []

Q2: Why is this compound considered advantageous over existing ALK inhibitors like crizotinib?

A2: this compound demonstrates superior activity against certain ALK mutations, notably the gatekeeper L1196M mutation, which confers resistance to crizotinib. [] This enhanced activity against resistant mutants makes this compound a potentially valuable therapeutic option for patients who develop resistance to first-generation ALK inhibitors.

Q3: What are the key structural features of this compound, and how do they contribute to its activity?

A3: this compound belongs to a class of compounds characterized by a bis-ortho-alkoxy-para-piperazine-substituted pyrimidine core. [] While the exact contribution of each structural element is complex, this specific arrangement is thought to be crucial for its binding affinity and selectivity towards ALK. [] Further research, including structure-activity relationship (SAR) studies, is needed to fully elucidate the contribution of individual structural motifs to its potency and selectivity.

Q4: What is the current state of research on this compound, and what are the next steps?

A4: Preclinical studies have demonstrated promising results, showing that this compound inhibits the growth of ALK-positive cancer cells in vitro and in vivo. [, , ] Specifically, it has shown efficacy in models of anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [, ] Further research, including comprehensive preclinical evaluation and potential clinical trials, is necessary to fully assess its safety, efficacy, and therapeutic potential in humans.

Q5: Are there any known safety concerns associated with this compound?

A5: While initial studies suggest a favorable safety profile, with this compound deemed safe in Ames tests, chromosomal aberration assays, micronucleus assays, and acute toxicity tests, [] more extensive safety evaluations are necessary to determine its long-term effects. Rigorous preclinical and clinical studies are crucial to fully characterize the potential risks and benefits associated with this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

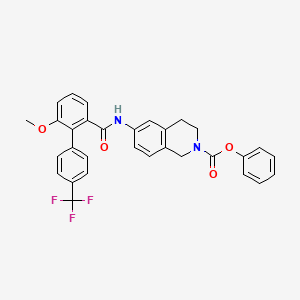

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

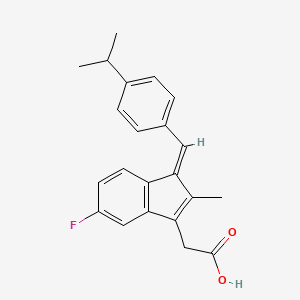

![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)

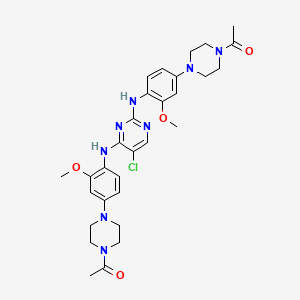

![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B608310.png)

![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride](/img/structure/B608311.png)